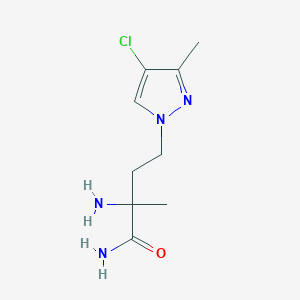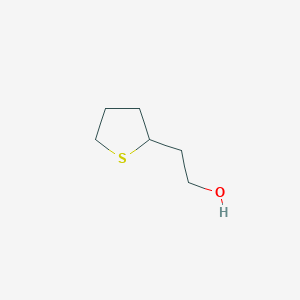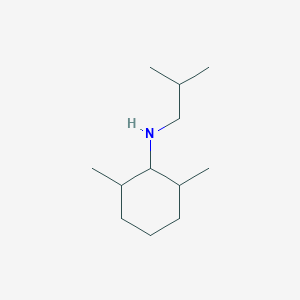
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is a chemical compound that features a fluoropyridine moiety attached to a cyclobutane ring with a nitrile group
准备方法
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps, starting with the preparation of the fluoropyridine precursor. One common method involves the reaction of 5-fluoropyridine with suitable reagents to introduce the desired functional groups. The cyclobutane ring can be formed through cyclization reactions, often using cyclobutanone derivatives. The nitrile group is introduced through cyanation reactions, which can be achieved using reagents such as sodium cyanide or potassium cyanide under controlled conditions .
化学反应分析
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
科学研究应用
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a biochemical probe
作用机制
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The nitrile group can also participate in covalent bonding with nucleophilic residues in proteins, leading to modulation of their function .
相似化合物的比较
1-(5-Fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can be compared with other fluoropyridine derivatives and cyclobutane-containing compounds:
Similar Compounds: Examples include 1-(5-Fluoropyridin-2-yl)piperazine and 1-(5-Fluoropyridin-2-yl)piperidine, which share the fluoropyridine moiety but differ in their ring structures.
Uniqueness: The presence of both the fluoropyridine and cyclobutane moieties in this compound imparts unique chemical and biological properties, making it distinct from other related compounds
属性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC 名称 |
1-(5-fluoropyridin-2-yl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H7FN2O/c11-7-1-2-9(13-5-7)10(6-12)3-8(14)4-10/h1-2,5H,3-4H2 |
InChI 键 |
HKYCHRVEIZAJJC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


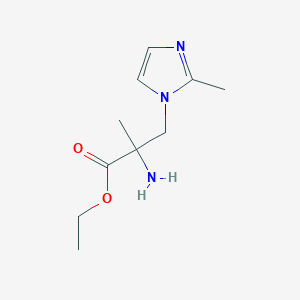
![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)
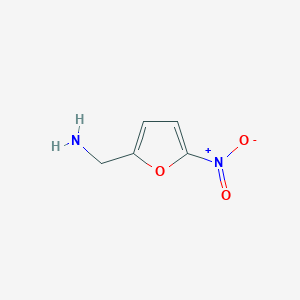
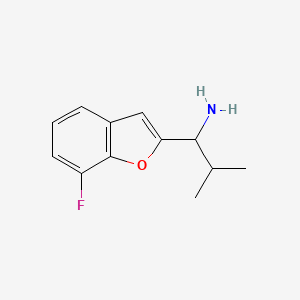
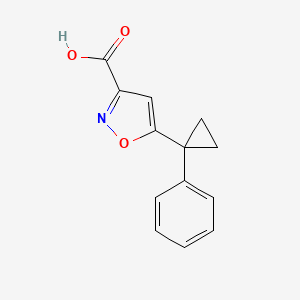
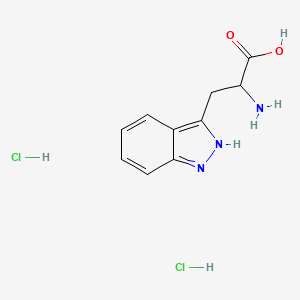
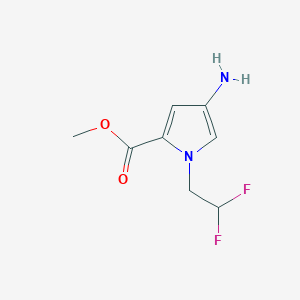
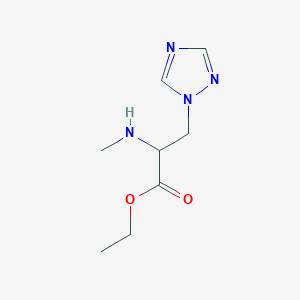
![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)
